

4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1591446

[Get Quote](#)

An In-depth Technical Guide to **4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Boronic acids have become indispensable tools in modern medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.^{[1][2]} This guide provides a detailed technical overview of **4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid**, a specialized building block for drug discovery and development. We will explore its molecular profile, propose a detailed synthetic pathway with a full experimental protocol, and examine its core application in the context of the Suzuki-Miyaura reaction. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the synthesis of complex molecular architectures.

Part 1: The Ascendancy of Boronic Acids in Medicinal Chemistry

For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, often due to a perceived notion of toxicity.^[1] This perspective has been thoroughly revised, especially following the clinical success of the proteasome inhibitor Bortezomib.^[3]

Today, boronic acids and their derivatives are recognized as a privileged class of reagents.

Their widespread adoption is attributable to several key advantages:

- **Stability:** Unlike many other organometallic reagents, boronic acids are generally stable solids that are tolerant of air and moisture, simplifying handling and storage.[\[4\]](#)
- **Low Toxicity:** The boron-containing reagents and byproducts associated with their use are typically non-toxic and environmentally benign, aligning with the principles of green chemistry.[\[5\]](#)[\[6\]](#)
- **Versatile Reactivity:** Boronic acids are exceptionally versatile coupling partners in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between various sp-, sp²-, and sp³-hybridized centers.[\[7\]](#) This reaction's reliability and broad functional group tolerance have made it one of the most frequently used transformations in the pharmaceutical industry.[\[3\]](#)[\[5\]](#)

The ability to introduce aryl or heteroaryl groups with precision accelerates the exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[\[4\]](#)[\[8\]](#)

Part 2: Molecular Profile of 4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic Acid

4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid is a bespoke chemical intermediate designed for specific applications in synthetic chemistry. Its structure combines several features that impart unique steric and electronic properties, making it a valuable tool for fine-tuning molecular properties.

Structural Analysis:

- **Boronic Acid Moiety (-B(OH)₂):** This is the reactive functional group, enabling participation in cross-coupling reactions.
- **3,5-Dimethylphenyl Core:** The two methyl groups ortho to the boronic acid provide steric bulk, which can influence the dihedral angle of the resulting biaryl bond formed during coupling. This steric hindrance can be strategically employed to control molecular conformation.

- 4-(3'-Chlorobenzyl) Group: This ether linkage introduces a flexible yet bulky substituent with a specific three-dimensional profile. The chlorine atom on the benzyl ring provides a site for potential halogen bonding or can be used to modulate the electronic properties of the molecule.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{15}H_{16}BClO_3$	[9]
Molecular Weight	290.55 g/mol	[9]
CAS Number	849062-21-1	[9]
Appearance	Solid	
SMILES String	<chem>Cc1cc(cc(C)c1OCC2CCCC(Cl)c2)B(O)O</chem>	
InChI Key	FSGQMHRYHYNMCX-UHFFFAOYSA-N	

Part 3: Synthesis and Purification

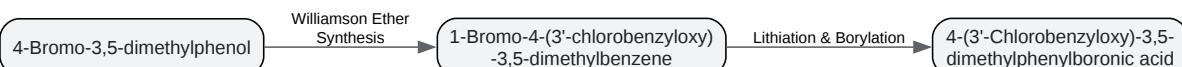
A robust synthesis of **4-(3'-Chlorobenzyl)-3,5-dimethylphenylboronic acid** can be envisioned through a multi-step pathway starting from commercially available materials. The following represents a logical and field-proven approach to its preparation.

Proposed Synthetic Pathway

The synthesis begins with the etherification of 4-bromo-3,5-dimethylphenol with 3-chlorobenzyl bromide. This intermediate, an aryl bromide, is then converted to the target boronic acid via lithium-halogen exchange and subsequent reaction with a borate ester.

1. n-BuLi, THF, -78°C
2. B(O*i*Pr)₃
3. HCl (aq)

+ 3-Chlorobenzyl bromide
(K₂CO₃, Acetone)



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-(3'-chlorobenzylxy)-3,5-dimethylbenzene

- To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3,5-dimethylphenol (10.0 g, 49.7 mmol, 1.0 equiv.), potassium carbonate (13.8 g, 99.4 mmol, 2.0 equiv.), and acetone (100 mL).
- Stir the suspension vigorously. Add 3-chlorobenzyl bromide (11.3 g, 54.7 mmol, 1.1 equiv.) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting side reactions with the alkyl halide. Acetone is an ideal solvent due to its polarity and appropriate boiling point.
- After cooling to room temperature, filter the solid salts and wash with acetone.
- Concentrate the filtrate under reduced pressure to yield a crude residue.

- Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Step 2: Synthesis of **4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid**

- Dissolve the aryl bromide from Step 1 (10.0 g, 30.7 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions during the lithium-halogen exchange.
- Slowly add n-butyllithium (1.6 M in hexanes, 21.2 mL, 33.8 mmol, 1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
- Stir the resulting aryllithium species at -78 °C for 1 hour.
- In a separate flask, dissolve triisopropyl borate (11.5 g, 61.4 mmol, 2.0 equiv.) in anhydrous THF (50 mL) and cool to -78 °C.
- Transfer the aryllithium solution to the triisopropyl borate solution via cannula. The use of an excess of the borate ester minimizes the formation of diaryl and triaryl borate species.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding 2 M hydrochloric acid (50 mL) and stir for 1 hour to hydrolyze the boronate ester.
- Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the final product as a white solid.[10][11]

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry

(HRMS), to ensure it meets the standards required for drug discovery applications.

Part 4: Core Applications in Medicinal Chemistry

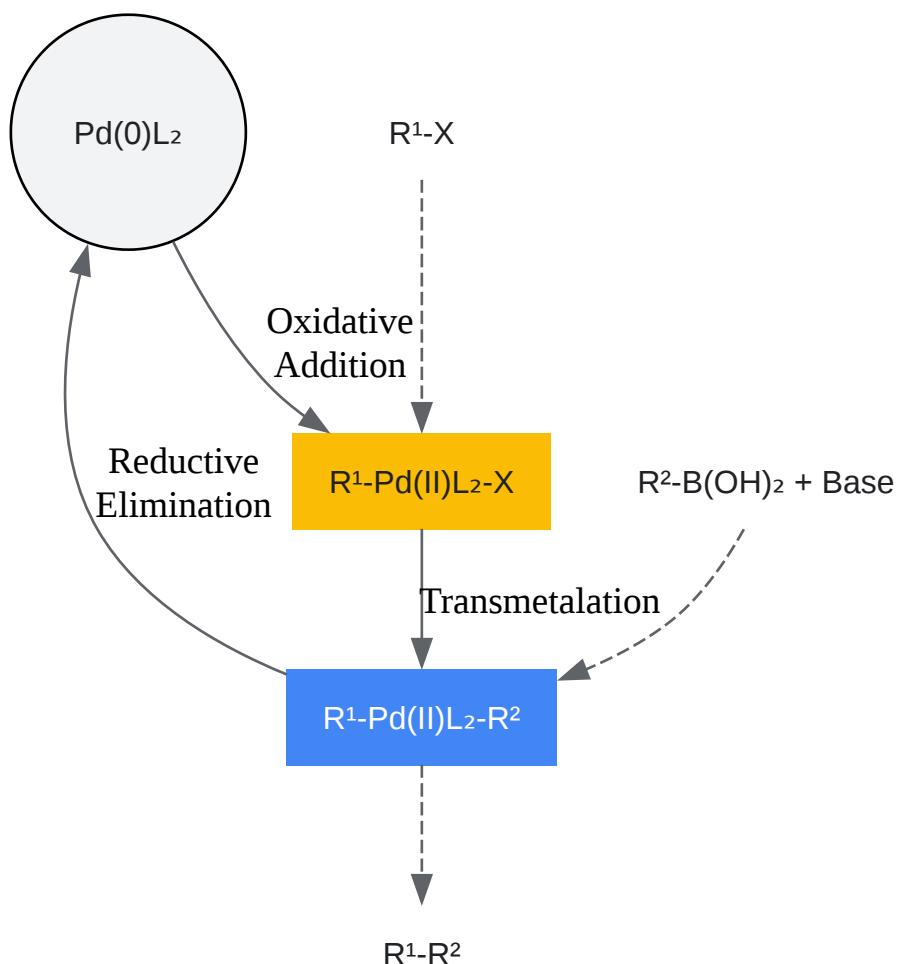
The primary utility of **4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid** is as a sophisticated building block in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

This Nobel Prize-winning reaction provides a powerful method for constructing C-C bonds.^[8] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.^{[5][12]}

The cycle involves three main steps:

- Oxidative Addition: A Pd(0) complex reacts with an organohalide (R^1-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.^{[6][13]}
- Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (R^2) to the palladium center, displacing the halide.^{[6][13]}
- Reductive Elimination: The two organic groups (R^1 and R^2) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond (R^1-R^2) and regenerating the active Pd(0) catalyst.^{[12][13]}



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application as a Protein Degrader Building Block

This specific boronic acid is categorized commercially as a "Protein Degrader Building Block". [9] This suggests its intended use is in the synthesis of advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The defined structure of **4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid** makes it an ideal fragment for constructing the linker portion of a PROTAC or for modifying the ligand that binds to the target protein or the E3 ligase. By using this building block in a Suzuki

coupling, medicinal chemists can systematically vary the architecture of the final molecule, optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion

4-(3'-Chlorobenzylxy)-3,5-dimethylphenylboronic acid is more than a simple chemical reagent; it is a highly specialized tool for the modern drug hunter. Its unique structural features, combined with the robust and reliable chemistry of boronic acids, empower researchers to construct complex and novel molecular entities. From its rational synthesis to its strategic application in Suzuki-Miyaura cross-coupling reactions, this building block serves as a prime example of how advanced organic synthesis accelerates the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbino.com [nbino.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. nbino.com [nbino.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Yoneda Labs [yonedalabs.com]

- 13. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [4-(3'-Chlorobenzylxyloxy)-3,5-dimethylphenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591446#4-3-chlorobenzylxyloxy-3-5-dimethylphenylboronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com